Mass Shift Differentiation: Itraconazole-d9 (+9 Da) vs. Itraconazole-d5 (+5 Da) for MS/MS Selectivity
Itraconazole-d9 provides a +9 Da mass shift from unlabeled itraconazole (m/z 705.4→392.5 for analyte vs. m/z 721.3→408.4 for the d9 internal standard), which is substantially larger than the +5 Da shift provided by itraconazole-d5 (m/z ≈ 710.4). This larger mass differential reduces the risk of spectral overlap between the internal standard and the analyte's naturally occurring M+2 and M+3 isotopologues, which arise from the two chlorine atoms in the itraconazole structure . In validated LC-MS/MS methods using itraconazole-d9 as the internal standard, the precursor-to-product ion transition of m/z 721.3→408.4 is fully resolved from the analyte transition of m/z 705.4→392.5, with no significant interference at the respective retention times .
| Evidence Dimension | Mass shift (Δm) from unlabeled itraconazole |
|---|---|
| Target Compound Data | +9 Da (m/z 721.3 for precursor ion) |
| Comparator Or Baseline | Itraconazole-d5: +5 Da (approximate); Itraconazole-d4: +4 Da |
| Quantified Difference | 4-5 Da larger mass shift vs. d5/d4 alternatives |
| Conditions | Positive ionization LC-MS/MS with multiple reaction monitoring (MRM) |
Why This Matters
A larger mass shift minimizes isotopic cross-talk and eliminates the need for complex mathematical correction of M+n isotopologue overlap, reducing method development time and improving quantitative accuracy at low analyte concentrations.
